Cas no 425379-14-2 (4-Fluoro-3-pyridin-4-ylbenzeneboronic acid)

4-Fluoro-3-pyridin-4-ylbenzeneboronic acid 化学的及び物理的性質
名前と識別子
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- 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid
- OWNTXISUQWLBMC-UHFFFAOYSA-N
- 4-Fluoro-3-(pyridin-4-yl)benzeneboronic acid
- 4-fluoro-3-(pyridin-4-yl)benzene-boronic acid
- [4-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid
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- インチ: 1S/C11H9BFNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-7,15-16H
- InChIKey: OWNTXISUQWLBMC-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(B(O)O)C=C1C1C=CN=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 224
- トポロジー分子極性表面積: 53.4
4-Fluoro-3-pyridin-4-ylbenzeneboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029201716-500mg |
[4-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid |
425379-14-2 | 95% | 500mg |
$1999.00 | 2023-09-01 | |
Alichem | A029201716-100mg |
[4-Fluoro-3-(pyridin-4-yl)phenyl]boronic acid |
425379-14-2 | 95% | 100mg |
$1499.00 | 2023-09-01 |
4-Fluoro-3-pyridin-4-ylbenzeneboronic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-Fluoro-3-pyridin-4-ylbenzeneboronic acidに関する追加情報
Introduction to 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid (CAS No. 425379-14-2)
4-Fluoro-3-pyridin-4-ylbenzeneboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 425379-14-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound serves as a crucial intermediate in the synthesis of various high-value molecules, particularly in the development of novel therapeutic agents and advanced functional materials. The presence of both a fluoro substituent and a pyridinyl group on the benzene ring imparts unique electronic and steric properties, making it a versatile building block for synthetic chemistry.
The fluoro group, known for its ability to modulate metabolic stability, bioavailability, and binding affinity, plays a pivotal role in drug design. In contrast, the pyridin-4-yl moiety introduces nitrogen heterocyclic characteristics, which can enhance interactions with biological targets. This combination makes 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid an attractive candidate for further derivatization and application in medicinal chemistry.
Boronic acids are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The boronic acid functionality in 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid enables efficient coupling with various aryl halides or triflates, facilitating the construction of complex aromatic scaffolds. This reactivity has been leveraged in the synthesis of biaryl compounds, which are prevalent in many pharmacologically active molecules.
Recent advancements in synthetic methodologies have highlighted the importance of boronic acids in the development of conjugated polymers and organic electronic materials. The electronic properties influenced by the fluoro and pyridin-4-yl substituents make this compound particularly interesting for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the energy levels and charge transport properties through strategic functionalization has opened new avenues for material innovation.
In the realm of pharmaceutical research, 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid has been utilized in the synthesis of kinase inhibitors, which are critical targets for treating various cancers and inflammatory diseases. The fluorine atom's electron-withdrawing effect can enhance binding affinity to protein kinases by stabilizing transition states or modulating hydrogen bonding interactions. Additionally, the pyridinyl group can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, further optimizing drug-like properties.
The incorporation of this compound into drug candidates has been explored through multiple synthetic routes. For instance, its use as a precursor in palladium-catalyzed coupling reactions has enabled the rapid assembly of structurally diverse libraries. High-throughput screening campaigns have identified several promising lead compounds that exhibit potent activity against disease-causing enzymes. These findings underscore the compound's significance as a pharmacophore in drug discovery efforts.
From a materials science perspective, the unique structural features of 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid contribute to its suitability for designing advanced functional materials. The presence of both electron-withdrawing and donating groups allows for precise control over molecular packing and intermolecular interactions. This has been exploited in the development of liquid crystals, conductive polymers, and metalorganic frameworks (MOFs). The boronic acid functionality also facilitates covalent attachment to surfaces or other polymers, enabling applications in surface modification and smart materials.
The growing interest in green chemistry has prompted researchers to investigate more sustainable synthetic pathways for 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid. Catalytic methods that minimize waste and reduce energy consumption are being actively developed. For example, recent studies have demonstrated the use of recyclable catalysts and solvent-free conditions to improve yields while maintaining high selectivity. These innovations align with global efforts to promote environmentally responsible chemical manufacturing.
Future research directions may focus on expanding the scope of applications for this compound by exploring novel reaction pathways or hybrid architectures. The integration of machine learning techniques into virtual screening processes could accelerate the discovery of new derivatives with enhanced properties. Additionally, computational modeling may provide deeper insights into structure-property relationships, guiding rational design strategies for next-generation materials and drugs.
In summary, 4-Fluoro-3-pyridin-4-ylbenzeneboronic acid (CAS No. 425379-14-2) represents a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced functional materials. As synthetic methodologies continue to evolve and interdisciplinary collaboration deepens, this compound is poised to play an increasingly important role in scientific innovation.
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